2-Fluoro-5-(3-hydroxymethylphenyl)benzoic acid
Description
2-Fluoro-5-(3-hydroxymethylphenyl)benzoic acid: is an organic compound with the molecular formula C14H11FO3 and a molecular weight of 246.23 g/mol This compound is characterized by the presence of a fluorine atom and a hydroxymethyl group attached to a benzoic acid core
Properties
IUPAC Name |
2-fluoro-5-[3-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-5-4-11(7-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWSZPXUEGTBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689078 | |
| Record name | 4-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-35-9 | |
| Record name | 4-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Fluoro-5-(3-hydroxymethylphenyl)benzoic acid can be achieved through several methods, including:
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Suzuki–Miyaura Coupling Reaction:
Reagents: Aryl halides, boronic acids, and palladium catalysts.
Conditions: Mild reaction conditions with a base such as potassium carbonate in an aqueous or organic solvent.
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Direct Fluorination:
Reagents: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Conditions: Controlled temperature and solvent conditions to ensure selective fluorination.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, controlled temperature.
Products: Oxidized derivatives with modified functional groups.
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Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions, inert atmosphere.
Products: Reduced derivatives with altered functional groups.
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Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Mild to moderate temperatures, appropriate solvents.
Products: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in modulating the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)benzoic acid
- 2-Fluoro-5-(hydroxymethyl)phenylboronic acid
Comparison:
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